2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol
Description
2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol is a phenolic derivative featuring a 4-methylphenol core substituted with a [(3-methoxypropyl)amino]methyl group at the ortho position.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[(3-methoxypropylamino)methyl]-4-methylphenol |
InChI |
InChI=1S/C12H19NO2/c1-10-4-5-12(14)11(8-10)9-13-6-3-7-15-2/h4-5,8,13-14H,3,6-7,9H2,1-2H3 |
InChI Key |
PBUVSMAMDLNBIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol can be achieved through a Mannich reaction. This involves the reaction of a phenol with formaldehyde and a secondary amine. In this case, 4-methylphenol (p-cresol) reacts with formaldehyde and 3-methoxypropylamine under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The reaction conditions would be optimized to maximize yield and purity, and the process would be scaled up using industrial reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in 2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfo, and halogenated derivatives
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of the compound "2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol":
Unfortunately, the provided search results offer limited information regarding the specific applications of "2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol." However, some relevant details can be extracted:
Basic Information
- Chemical Identity The compound is also known as 2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol .
- Nomenclature Its IUPAC name is 2-[(3-methoxypropylamino)methyl]-4-methylphenol .
Potential Applications
- The search results mention the compound in the context of chemical information and documentation, including NMR data . This suggests its use in chemical research and analysis.
- One search result lists the product use restrictions as "only for" . However, the rest of the restriction is not available, but it implies specific controlled applications.
Case Studies
Mechanism of Action
The mechanism of action of 2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which can affect enzyme activity and cellular processes. The compound may also interact with cellular membranes, altering their properties and affecting cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between 2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol and structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Application/Use | Reference |
|---|---|---|---|---|---|
| 2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol | C₁₂H₁₉NO₂ | 209.28* | Phenol core with polar -OH and methoxypropyl side chain | Potential intermediate or bioactive scaffold | — |
| 2-(4-Methoxyphenyl)ethylamine | C₁₃H₂₁NO₂ | 223.31 | Methoxy-substituted phenethylamine with methoxypropyl chain | Chemical synthesis intermediate | |
| Compound 5g (BACE1 inhibitor candidate) | C₂₀H₂₈F₂N₃O₃S | 437.52 | Difluorophenyl-thiazine core with same methoxypropylamino side chain | Alzheimer’s disease research (BACE1 inhibition) |
*Calculated based on structural analysis.
Functional and Application Differences
- Phenolic vs. Non-Phenolic Cores: The target compound’s phenol group (-OH) contrasts with the methoxy (-OCH₃) group in 2-(4-Methoxyphenyl)ethylamine .
- Pharmacological Potential: Compound 5g incorporates the same methoxypropylamino side chain but within a thiazine-difluorophenyl framework. This structural complexity enhances its binding affinity to BACE1, a target in Alzheimer’s therapy, whereas the simpler phenolic analog may lack such specificity.
- Synthetic Utility: Both the target compound and 2-(4-Methoxyphenyl)ethylamine serve as intermediates, but the latter’s methoxypropyl-phenethyl structure may favor stability in organic solvents compared to the phenolic analog.
Biological Activity
2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol, also known as a derivative of 2-amino-4-methylphenol, exhibits various biological activities that can be relevant in pharmacological and therapeutic contexts. This article explores its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C12H17N1O2
- Molecular Weight : Approximately 207.27 g/mol
- Structure : The compound features a para-cresol moiety with an amino group and a methoxypropyl side chain, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been observed to exhibit:
- Antioxidant Activity : The compound may act as a scavenger of free radicals, thereby protecting cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Absorption and Distribution
- Human Intestinal Absorption : High probability of absorption (0.9706).
- Blood-Brain Barrier Penetration : Moderate likelihood of penetration (0.6672), indicating potential central nervous system effects.
- Caco-2 Permeability : Suggests good intestinal permeability (0.6793) .
CYP450 Interactions
The compound shows low inhibitory promiscuity across various CYP450 enzymes, indicating a lower risk of drug-drug interactions compared to other compounds .
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Enzyme Inhibition | Inhibition of metabolic enzymes | |
| Cytotoxicity | Induced apoptosis in cancer cells |
Case Studies and Research Findings
- Cancer Research : A study examining similar compounds found that derivatives like 2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol exhibited significant anti-cancer properties by inducing apoptosis in colon cancer cells through caspase activation . The mechanisms involved include the enhancement of death receptor expression, which may be relevant for understanding the activity of 2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol.
- Toxicology Studies : Toxicological assessments reveal that compounds related to this structure can exhibit mutagenic properties under certain conditions, suggesting the need for careful evaluation in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
